3-(1H-pyrazol-1-yl)propanamide
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Overview
Description
“3-(1H-pyrazol-1-yl)propanamide” is a chemical compound with the CAS Number: 116857-92-2. It has a molecular weight of 139.16 and its molecular formula is C6H9N3O . The IUPAC name for this compound is also this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3O/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10) . This indicates the presence of a pyrazole ring attached to a propanamide group.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Structural Analysis : Research has shown successful synthesis and structural characterization of various derivatives of 3-(1H-pyrazol-1-yl)propanamide. For example, the synthesis of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and related compounds was achieved, and their structural properties were analyzed (Bondavalli et al., 1990). Additionally, crystal structures of various this compound hydrates have been determined, providing insights into their molecular configurations (Hao et al., 2010).
Complex Formation with Metals : There has been significant research into the formation of complexes of this compound with various metals, such as palladium and zinc. These studies provide a foundation for understanding the coordination chemistry and potential applications of these complexes (Palombo et al., 2019); (Zhang et al., 2011).
Potential Pharmacological Applications
Immunomodulating Activity : Some derivatives of this compound have been synthesized and found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in animal models (Doria et al., 1991).
Antidepressant Activity : A small series of compounds related to this compound demonstrated potential antidepressant activity with reduced side effects in animal studies, highlighting its potential application in mental health treatment (Bailey et al., 1985).
Other Relevant Findings
- Antimicrobial and Antioxidant Activities : Certain derivatives of this compound have been evaluated for their antimicrobial and antioxidant activities, showing potential as agents in these fields (Sivakumar et al., 2020); (Mahmoodi & Ghodsi, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds such as pyrazol-1-yl-propanamides have been reported to act as selective androgen receptor degraders (sards) and pan-antagonists . The androgen receptor plays a crucial role in the development, progression, growth, and survival of prostate cancer .
Mode of Action
Similar compounds with a pyrazole moiety have been shown to exert broad-scope ar antagonism . They interact with the androgen receptor, leading to its degradation and antagonism, thereby inhibiting the growth and survival of prostate cancer cells .
Biochemical Pathways
As an antagonist of the androgen receptor, it can be inferred that it affects the androgen signaling pathway, which plays a critical role in the development and progression of prostate cancer .
Pharmacokinetics
Related compounds have shown promising distribution, metabolism, and pharmacokinetic properties .
Result of Action
Related compounds have demonstrated potent in vivo antitumor activity . For instance, one of the compounds was able to induce an 80% tumor growth inhibition of xenografts derived from the enzalutamide-resistant VCaP cell line .
Properties
IUPAC Name |
3-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6(10)2-5-9-4-1-3-8-9/h1,3-4H,2,5H2,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMWWGXYGGGMGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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